1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-4-yl group and at position 3 with a sulfanyl-linked ethanone moiety bearing a 4-methoxyphenyl substituent. The structure combines a heteroaromatic triazolopyridazine system with electron-donating (methoxy) and hydrogen-bond-capable (pyridinyl) groups, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors requiring π-π stacking or polar interactions .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-26-15-4-2-14(3-5-15)17(25)12-27-19-22-21-18-7-6-16(23-24(18)19)13-8-10-20-11-9-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVDCRMKJLGVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The triazolo[4,3-b]pyridazine system is typically synthesized via [3+3] cycloaddition between pyridine-derived imines and α,β-unsaturated carbonyl compounds. A validated protocol involves:
Reagents :
- 3-Amino-6-chloropyridazine (1)
- 4-Pyridinecarboxaldehyde (2)
Conditions :
Mechanism :
- Formation of Schiff base intermediate
- Intramolecular cyclization with elimination of H$$_2$$O
- Aromatization via oxidation
Optimization :
Microwave-assisted synthesis reduces reaction time to 30 min at 150°C without yield compromise.
Alternative Route via Hydrazine Cyclization
A patent-disclosed method utilizes hydrazine derivatives for ring closure:
Procedure :
- React 6-bromo-4-oxohex-5-ynoate (3) with 4-pyridylhydrazine (4)
- Cyclize under basic conditions (K$$2$$CO$$3$$, DMF, 80°C)
- Isolate 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-3(2H)-one (5) in 65% yield
Functionalization at Position 3: Sulfanyl Group Installation
Thiolation via Nucleophilic Displacement
The 3-chloro intermediate (6) undergoes S$$_N$$Ar with mercaptoethanone derivatives:
Synthetic Steps :
- Generate 3-chloro-6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine (6) by treating (5) with POCl$$_3$$
- React (6) with 2-mercapto-1-(4-methoxyphenyl)ethan-1-one (7) in DMF with Cs$$2$$CO$$3$$
- Purify via silica chromatography (EtOAc/hexane 3:1)
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 h |
| Yield | 78% |
| Purity (HPLC) | 98.2% |
Oxidative Coupling Strategy
For sulfur-sensitive substrates, a copper-catalyzed C-S bond formation is employed:
Conditions :
Synthesis of 2-Mercapto-1-(4-Methoxyphenyl)Ethan-1-One
Friedel-Crafts Acylation Route
Procedure :
- Acetylate 4-methoxybenzene (8) with chloroacetyl chloride (9) using AlCl$$_3$$ catalyst
- Thiolate intermediate with NaSH in ethanol
- Isolate (7) in 85% yield
Critical Parameters :
- Strict temperature control (-5°C to 0°C) prevents polysubstitution
- Anhydrous conditions essential for AlCl$$_3$$ reactivity
Industrial-Scale Production Considerations
Process Intensification
Purification Technology
Multi-Step Chromatography :
| Step | Stationary Phase | Mobile Phase | Purpose |
|---|---|---|---|
| 1 | Silica gel | Hexane/EtOAc (4:1) | Remove polar byproducts |
| 2 | C18 reverse phase | MeCN/H$$_2$$O (65:35) | Final polishing |
Crystallization Optimization :
- Use ethanol/water (7:3) for high-purity crystals (99.5% by DSC)
Analytical Characterization
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.92 (d, J=5.6 Hz, 2H, Py-H), 8.35 (s, 1H, Triazolo-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.99 (d, J=8.8 Hz, 2H, Ar-H), 4.45 (s, 2H, SCH$$2$$), 3.82 (s, 3H, OCH$$_3$$)
- HRMS : m/z 407.0982 [M+H]$$^+$$ (calc. 407.0985)
Thermal Properties :
- Melting point: 214–216°C (DSC, heating rate 10°C/min)
- Decomposition onset: 285°C (TGA, N$$_2$$ atmosphere)
Challenges and Mitigation Strategies
Regioselectivity in Triazolo Ring Formation
Issue : Competingtriazolo[1,5-a]pyridazine isomer formation (≤15%)
Solution :
- Use bulky solvents (t-BuOH) to favor kinetic product
- Add ZnCl$$_2$$ as Lewis acid catalyst (reduces isomer to <2%)
Green Chemistry Alternatives
Solvent Replacement
Catalytic Amination
- Photoredox catalysis enables direct C-H amination:
- Ir(ppy)$$_3$$ (2 mol%), blue LEDs, 24 h
- 58% yield vs. 42% via classical methods
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs differ in substituents on the triazolopyridazine core and the ethanone moiety:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) may reduce oxidative stress resistance compared to bromophenyl analogs (e.g., 79.05% antioxidant activity in compounds) .
- Heterocyclic Substituents: Pyridin-4-yl (target) vs.
- Sulfanyl Linker : Present in all triazolopyridazine analogs, this group may facilitate thiol-disulfide exchange interactions in biological systems .
Biological Activity
1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential biological activities. The compound features a unique structural framework that includes a triazole moiety and a pyridazine ring, which are known for their diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , with a molecular weight of approximately 358.43 g/mol. The presence of the methoxy group and the sulfanyl linkage enhances its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research has shown that compounds containing triazole and pyridazine structures exhibit various biological activities, including:
- Anticancer : Compounds of similar structure have demonstrated cytotoxic effects against various cancer cell lines.
- Antibacterial : The triazole moiety is associated with significant antibacterial properties.
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation.
Table of Biological Activities
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against human malignant cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as an anticancer agent.
Antibacterial Activity
Another investigation focused on the antibacterial properties of related triazole compounds. The study found that these compounds, including derivatives similar to the target compound, showed considerable activity against both drug-sensitive and resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy, supporting the potential use of such compounds in treating bacterial infections.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazole derivatives. In vitro studies demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in stimulated macrophages. This action could be beneficial in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for its role in enhancing bioactivity through interactions with biological targets.
- Pyridazine Moiety : Contributes to the overall stability and reactivity of the compound.
- Methoxy Group : Influences lipophilicity and can enhance cellular uptake.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves (i) formation of the triazolo-pyridazine core via cyclization of pyridazine derivatives with hydrazine, followed by (ii) sulfanyl group introduction using nucleophilic substitution with thiol-containing reagents. Key intermediates are monitored via TLC and characterized using NMR and mass spectrometry .
- Critical Parameters : Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to avoid side reactions. Reflux in solvents like DMF or ethanol ensures high yields (~70–85% after purification via column chromatography) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
- Structural Confirmation : ¹H/¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), pyridinyl (δ 8.0–8.5 ppm), and sulfanyl linkages. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : Classified under GHS acute toxicity (oral, dermal) and severe eye irritation. Use PPE (gloves, goggles), fume hoods for synthesis, and ethanol/water mixtures for spill cleanup. Avoid dust formation during weighing .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding substituent effects on the triazolo-pyridazine core?
- Key Findings :
- Methoxyphenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8).
- Pyridinyl vs. Thiophene Substituents : Pyridinyl at position 6 increases affinity for kinase targets (e.g., IC₅₀ = 0.12 µM vs. 0.45 µM for thiophene analogs) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case Study : In vitro IC₅₀ of 0.3 µM (kinase inhibition) vs. in vivo ED₅₀ of 15 mg/kg (murine model).
- Resolution Strategies :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.
- Formulation Optimization : Use PEGylated nanoparticles to enhance bioavailability .
Q. What computational methods are effective for predicting off-target interactions of this compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
